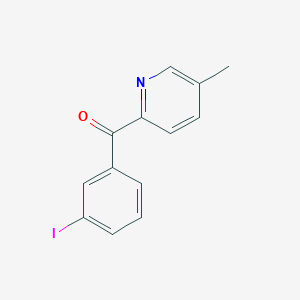

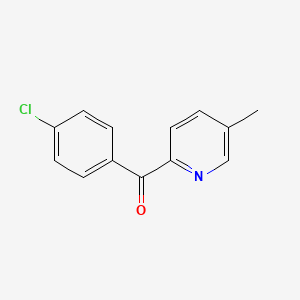

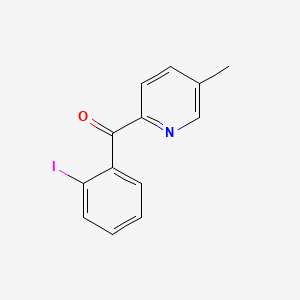

2-(3-Iodobenzoyl)-5-methylpyridine

Vue d'ensemble

Description

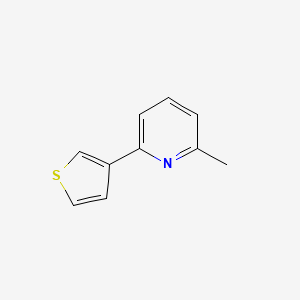

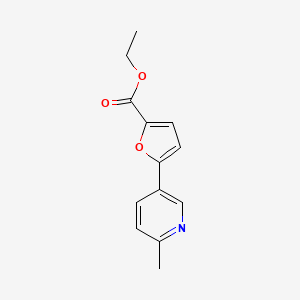

2-(3-Iodobenzoyl)-5-methylpyridine, commonly known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBMP belongs to the class of pyridine derivatives and is a yellow crystalline powder.

Applications De Recherche Scientifique

Molecular Structure and Properties

A novel phthalide derivative, structurally similar to 2-(3-Iodobenzoyl)-5-methylpyridine, was analyzed to understand its molecular structure and properties. The study incorporated X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. The research highlighted the compound's geometrical parameters, electronic properties, such as HOMO and LUMO energies, and thermodynamic properties. The chemical reactivity, molecular electrostatic potential (MEP) surface map, and potential energy surface (PES) scan of the molecule were also investigated through theoretical calculations (Tanrıkulu Yılmaz et al., 2020).

Influence in Hydrodesulfurization and Hydrodenitrogenation

A study on the mutual influence of hydrodesulfurization of dibenzothiophene and hydrodenitrogenation of 2-methylpyridine, a compound related to this compound, was conducted. The research provided insights into the interactions and inhibitory effects of N-containing molecules on these processes, indicating the potential applications of such compounds in refining and petrochemical processes (Egorova & Prins, 2004).

Applications in Material Science and Medicinal Chemistry

Imidazopyridine, a compound structurally similar to this compound, is known for its wide range of applications in medicinal chemistry, recognized as a "drug prejudice" scaffold. It is also beneficial in material science due to its structural character, indicating the potential application areas of related compounds in these fields (Bagdi et al., 2015).

Mécanisme D'action

Target of Action

A structurally similar compound, 2-amino-5-(5-bromo-2-hydroxy-3-iodobenzoyl)nicotinonitrile, has been reported to bind with the target protein mk-2 .

Mode of Action

For instance, when opioid receptors are activated by certain benzoyl derivatives, voltage-sensitive calcium channels close, potassium release is stimulated, increasing polarization, and adenylyl cyclase inhibition reduces the production of cAMP (cyclic adenosine monophosphate) .

Analyse Biochimique

Biochemical Properties

2-(3-Iodobenzoyl)-5-methylpyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with several key enzymes, including glycogen synthase kinase 3 beta and mitogen-activated protein kinase-2 . The interaction with glycogen synthase kinase 3 beta is of particular interest due to its involvement in multiple cellular processes, including cell signaling and metabolism . The binding of this compound to these enzymes can lead to either inhibition or activation, depending on the specific context and concentration of the compound.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction with glycogen synthase kinase 3 beta can modulate the Wnt signaling pathway, which is critical for cell proliferation and differentiation . Additionally, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s iodine atom plays a key role in its binding affinity, allowing it to interact with target proteins and enzymes with high specificity . The binding of this compound to glycogen synthase kinase 3 beta and mitogen-activated protein kinase-2 can result in conformational changes that either inhibit or activate these enzymes, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Prolonged exposure to light and heat can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification . Additionally, this compound can affect the levels of key metabolites, such as glucose and lipids, by modulating the activity of enzymes involved in their synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion-transporting polypeptides, which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes. Additionally, the localization of this compound can be influenced by its binding affinity to specific biomolecules and the presence of transporters that facilitate its movement within the cell.

Propriétés

IUPAC Name |

(3-iodophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCGTNNWYBZGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)